An In-depth Technical Guide to 4-(2-Isocyanatoethyl)morpholine: Chemical Properties and Applications
An In-depth Technical Guide to 4-(2-Isocyanatoethyl)morpholine: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Isocyanatoethyl)morpholine is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, combining a reactive isocyanate group with a versatile morpholine moiety, makes it a valuable building block for the synthesis of a wide array of complex molecules. The morpholine ring, a common scaffold in drug discovery, often imparts favorable physicochemical properties such as improved solubility and bioavailability.[1][2] The isocyanate group, a highly reactive electrophile, readily participates in nucleophilic addition reactions, enabling the facile formation of urea, urethane, and thiocarbamate linkages.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-(2-Isocyanatoethyl)morpholine, with a focus on its relevance to researchers in drug development and polymer chemistry.
Molecular Structure and Physicochemical Properties
The structure of 4-(2-Isocyanatoethyl)morpholine features a morpholine ring N-substituted with an ethyl isocyanate group. This combination of a tertiary amine and an isocyanate within the same molecule dictates its chemical behavior and potential applications.
Caption: Chemical structure of 4-(2-Isocyanatoethyl)morpholine.
Table 1: Physicochemical Properties of 4-(2-Isocyanatoethyl)morpholine and Related Compounds
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O₂ | N/A |
| Molecular Weight | 156.18 g/mol | N/A |
| Boiling Point | 72-73 °C at 0.7 mmHg (for 2-Morpholinoethyl isocyanide) | [2] |
| Density | 1.017 g/mL at 20 °C (for 2-Morpholinoethyl isocyanide) | [2] |
| Refractive Index | n20/D 1.469 (for 2-Morpholinoethyl isocyanide) | [2] |
Note: Specific experimental data for 4-(2-Isocyanatoethyl)morpholine is limited. The data for the related compound, 2-Morpholinoethyl isocyanide (CAS 78375-48-1), is provided for reference. It is crucial to verify these properties for the isocyanate (CAS 2390-86-5) through experimental analysis.
Spectroscopic Characterization
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of 4-(2-Isocyanatoethyl)morpholine is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak typically appears in a relatively uncongested region of the spectrum, between 2250 and 2285 cm⁻¹ . The intensity and sharp nature of this band make it an excellent diagnostic tool for monitoring reactions involving the isocyanate moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, typically in the range of 2.5-3.8 ppm. The ethyl bridge protons would appear as two distinct multiplets.
-
¹³C NMR: The carbon NMR spectrum would display signals for the four unique carbons of the morpholine ring, the two ethyl carbons, and a characteristic signal for the isocyanate carbon, which is expected to appear in the range of 120-130 ppm.
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 156. The fragmentation pattern would be expected to involve the characteristic loss of the isocyanate group and fragmentation of the morpholine ring.
Synthesis
A definitive, optimized protocol for the synthesis of 4-(2-Isocyanatoethyl)morpholine is not widely published in peer-reviewed literature. However, a plausible synthetic route would involve the phosgenation of 4-(2-aminoethyl)morpholine. This reaction is a standard method for the preparation of isocyanates from primary amines.
Proposed Synthesis Workflow:
Caption: Proposed synthesis workflow for 4-(2-Isocyanatoethyl)morpholine.
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber, dissolve 4-(2-aminoethyl)morpholine and a non-nucleophilic base (e.g., triethylamine) in an inert, anhydrous solvent such as toluene.
-
Phosgene Addition: Cool the solution in an ice bath. Slowly add a solution of phosgene (or a phosgene equivalent like triphosgene) in the same solvent via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by the disappearance of the starting amine (TLC or GC) and the formation of the isocyanate (IR spectroscopy).
-
Work-up: Cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can then be purified by vacuum distillation to yield pure 4-(2-isocyanatoethyl)morpholine.
It is imperative that this reaction is performed in a well-ventilated fume hood by personnel experienced in handling highly toxic reagents like phosgene.
Chemical Reactivity
The reactivity of 4-(2-Isocyanatoethyl)morpholine is dominated by the electrophilic nature of the isocyanate group. It readily reacts with a variety of nucleophiles. The tertiary amine of the morpholine ring can also participate in catalysis, potentially influencing the reaction kinetics.
Reaction with Alcohols: Isocyanates react with alcohols to form urethanes (carbamates). This reaction is one of the most common applications of isocyanates and is the basis for polyurethane chemistry. The reaction is typically catalyzed by tertiary amines or organometallic compounds.[4] The morpholine nitrogen in the substrate molecule could potentially act as an intramolecular catalyst.
Caption: Reaction of 4-(2-Isocyanatoethyl)morpholine with an alcohol.
Reaction with Amines: The reaction of isocyanates with primary or secondary amines is generally faster than with alcohols and yields ureas. This reaction is highly efficient and is often used in bioconjugation to link molecules to proteins.
Caption: Reaction of 4-(2-Isocyanatoethyl)morpholine with a primary amine.
Reaction with Water (Hydrolysis): Isocyanates react with water to form an unstable carbamic acid, which then decomposes to a primary amine and carbon dioxide.[5] The newly formed amine can then react with another molecule of isocyanate to form a disubstituted urea.[6] This reactivity necessitates the use of anhydrous conditions when handling and storing 4-(2-isocyanatoethyl)morpholine. The hydrolytic stability of isocyanates can vary, with aliphatic isocyanates generally showing greater stability than aromatic ones.[7][8]
Applications in Research and Development
The dual functionality of 4-(2-Isocyanatoethyl)morpholine opens up a wide range of applications, particularly in the fields of drug discovery and polymer science.
Drug Development: The morpholine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[9] Its incorporation can improve a compound's pharmacokinetic profile. 4-(2-Isocyanatoethyl)morpholine can be used as a linker to conjugate the morpholine moiety to other pharmacophores or to biological macromolecules. This is particularly relevant for:
-
Targeted Drug Delivery: The isocyanate group can be used to attach the molecule to antibodies or other targeting ligands.
-
PROTACs and Molecular Glues: As a bifunctional linker, it can be used in the design of proteolysis-targeting chimeras (PROTACs) and other novel therapeutic modalities.
Polymer Chemistry: The isocyanate group allows this molecule to be used as a monomer or cross-linking agent in the synthesis of polyurethanes and polyureas.[3] The presence of the morpholine ring can impart unique properties to the resulting polymers, such as:
-
Improved Hydrophilicity: The morpholine group can increase the water solubility or swellability of the polymer.
-
pH-Responsiveness: The tertiary amine of the morpholine can be protonated at low pH, leading to changes in the polymer's conformation or solubility. This is a desirable feature for "smart" materials used in drug delivery and diagnostics.
Safety and Handling
Isocyanates are toxic and are potent respiratory and skin sensitizers.[10][11][12] All handling of 4-(2-Isocyanatoethyl)morpholine should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[13] Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[10]
Conclusion
4-(2-Isocyanatoethyl)morpholine is a valuable and versatile chemical building block with significant potential in both pharmaceutical and materials science research. Its unique combination of a reactive isocyanate group and a biologically relevant morpholine moiety allows for a wide range of chemical transformations and the synthesis of novel functional molecules and polymers. While there is a need for more comprehensive public data on its specific physicochemical and spectral properties, the fundamental principles of isocyanate and morpholine chemistry provide a strong basis for its application in innovative research and development.
References
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Polyurethane Elastomer Hydrolytic Stability: A Comprehensive Review. (n.d.). Retrieved from [Link]
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- Bacaloglu, R., Cotarca, L., & Tölgyi, S. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal für Praktische Chemie, 330(4), 541-548.
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Isocyanate Stability and precipitate formation. (2021, April 14). Reddit. Retrieved from [Link]
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Morpholine. (n.d.). Retrieved from [Link]
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- SAFETY D
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MORPHOLINE. (n.d.). Retrieved from [Link]
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- 1H and 13C NMR spectra of N-substituted morpholines. (2005). Magnetic Resonance in Chemistry, 43(8), 673-675.
- Mass spectra of morpholine cation and fragment ions which are generated in the 118 nm light with the IR light on/off. (n.d.).
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- Isocyanate: Versatile Building Blocks Powering Polymer Chemistry. (2025, August 5).
- Harnessing Bifunctional Reactivity: Applications of 2-Isocyanatoethyl Methacryl
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- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). Scientific Reports, 10(1), 939.
- Jackson, G., et al. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Journal of the American Society for Mass Spectrometry, 25(8), 1463-1466.
- Morpholine, 4-methyl-. (n.d.). NIST WebBook.
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